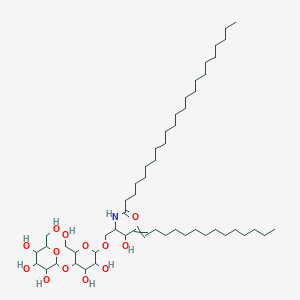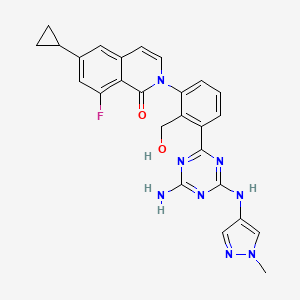
Sofnobrutinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sofnobrutinib is an investigational small molecule drug designed to non-covalently inhibit Bruton’s tyrosine kinase (BTK) with high selectivity. It is currently being developed for the treatment of inflammatory and immune disorders . This compound demonstrates strong metabolic stability and bioavailability, and it has shown anti-inflammatory properties in preclinical models .
Preparation Methods
The synthesis of sofnobrutinib involves multiple steps, including the formation of an aminotriazine scaffold. The synthetic route typically includes the reaction of specific precursors under controlled conditions to achieve the desired molecular structure. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
Sofnobrutinib undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sofnobrutinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune cell functions and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Industry: Utilized in the development of new anti-inflammatory drugs and therapies
Mechanism of Action
Sofnobrutinib exerts its effects by selectively binding to the non-activated form of BTK, a Tec family tyrosine kinase expressed in B cells and myeloid cell populations. BTK plays a crucial role in B-cell antigen receptor signaling during B cell development and activation. In allergic diseases, BTK is essential for Fcɛ receptor signaling in mast cells and basophils, regulating the release of chemical mediators such as histamine and leukotrienes. In autoimmune diseases, aberrant BCR signaling promotes disease progression through the production of autoantibodies .
Comparison with Similar Compounds
Sofnobrutinib is compared with other BTK inhibitors, such as:
Ibrutinib: A covalent BTK inhibitor used in the treatment of certain cancers.
Acalabrutinib: Another covalent BTK inhibitor with a similar mechanism of action.
Fenebrutinib: A reversible BTK inhibitor investigated for its potential in treating chronic spontaneous urticaria
This compound’s uniqueness lies in its non-covalent binding mechanism, which offers the potential for minimal side effects and a favorable safety profile .
Properties
CAS No. |
1646608-10-7 |
|---|---|
Molecular Formula |
C26H23FN8O2 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
2-[3-[4-amino-6-[(1-methylpyrazol-4-yl)amino]-1,3,5-triazin-2-yl]-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1-one |
InChI |
InChI=1S/C26H23FN8O2/c1-34-12-17(11-29-34)30-26-32-23(31-25(28)33-26)18-3-2-4-21(19(18)13-36)35-8-7-15-9-16(14-5-6-14)10-20(27)22(15)24(35)37/h2-4,7-12,14,36H,5-6,13H2,1H3,(H3,28,30,31,32,33) |
InChI Key |
RQYDQAPLARKISN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC(=NC(=N2)N)C3=C(C(=CC=C3)N4C=CC5=CC(=CC(=C5C4=O)F)C6CC6)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



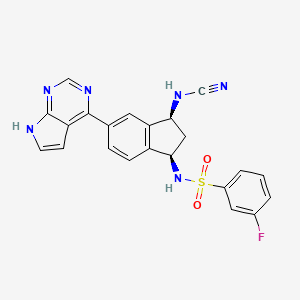
![2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide](/img/structure/B10796868.png)

![methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate](/img/structure/B10796876.png)

![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)
![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)
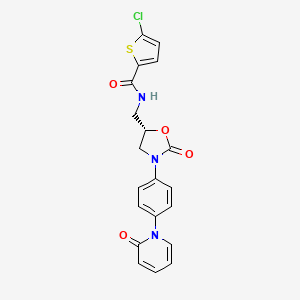

![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)
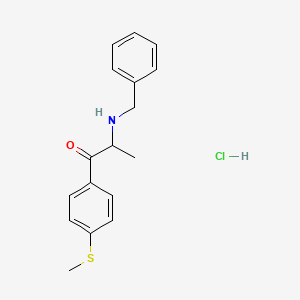
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)
